molecular formula C4H3BrF2O2 B2506901 1-Bromo-2,2-difluorocyclopropane-1-carboxylic acid CAS No. 2416235-90-8

1-Bromo-2,2-difluorocyclopropane-1-carboxylic acid

Cat. No.: B2506901
CAS No.: 2416235-90-8
M. Wt: 200.967
InChI Key: NXXRZIRNWKGADN-UHFFFAOYSA-N
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Description

1-Bromo-2,2-difluorocyclopropane-1-carboxylic acid is an organic compound with the molecular formula C4H3BrF2O2 It is characterized by a cyclopropane ring substituted with bromine and two fluorine atoms, along with a carboxylic acid group

Scientific Research Applications

1-Bromo-2,2-difluorocyclopropane-1-carboxylic acid has several applications in scientific research:

Safety and Hazards

The safety information for 1-Bromo-2,2-difluorocyclopropane-1-carboxylic acid indicates that it should be handled with care to avoid contact with skin and eyes . It’s recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Preparation Methods

The synthesis of 1-Bromo-2,2-difluorocyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by bromination and fluorination steps. One common method includes the reaction of a cyclopropane derivative with bromine and fluorine sources under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

1-Bromo-2,2-difluorocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which 1-Bromo-2,2-difluorocyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of enzymes by binding to active sites or altering enzyme conformation. The molecular targets and pathways involved vary based on the specific biological system being studied .

Comparison with Similar Compounds

1-Bromo-2,2-difluorocyclopropane-1-carboxylic acid can be compared with other cyclopropane derivatives, such as:

Properties

IUPAC Name

1-bromo-2,2-difluorocyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrF2O2/c5-3(2(8)9)1-4(3,6)7/h1H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXRZIRNWKGADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)(C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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